Cas no 338397-83-4 (3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione)

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione is a specialized heterocyclic compound featuring a dihydrofuran-2,5-dione core functionalized with a sulfanyl-linked pyridine moiety. The presence of chloro and trifluoromethyl substituents on the pyridine ring enhances its reactivity and potential as an intermediate in agrochemical and pharmaceutical synthesis. The compound’s structural complexity allows for versatile applications in cross-coupling reactions and as a building block for bioactive molecules. Its electron-withdrawing groups contribute to stability under various reaction conditions, making it suitable for further derivatization. This compound is particularly valuable in the development of advanced chemical entities with tailored properties for research and industrial applications.
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione structure
338397-83-4 structure
Product Name:3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione
CAS No:338397-83-4
MF:C10H5ClF3NO3S
MW:311.66481089592
CID:5025334
Update Time:2025-06-09

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione Chemical and Physical Properties

Names and Identifiers

    • 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}oxolane-2,5-dione
    • 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione
    • 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione
    • Inchi: 1S/C10H5ClF3NO3S/c11-5-1-4(10(12,13)14)3-15-8(5)19-6-2-7(16)18-9(6)17/h1,3,6H,2H2
    • InChI Key: JIDNCDBBERYMGD-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN=C1SC1C(=O)OC(C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 393
  • XLogP3: 2.7
  • Topological Polar Surface Area: 81.6

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione Pricemore >>

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Additional information on 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione

Introduction to 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione (CAS No. 338397-83-4)

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 338397-83-4, belongs to a class of heterocyclic sulfonamide derivatives that exhibit promising biological activities. The presence of multiple functional groups, including a chloro substituent, a trifluoromethyl group, and a sulfanyl moiety, contributes to its complex reactivity and potential therapeutic applications.

The molecular structure of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione features a pyridine ring integrated with a dihydrofuranone core. The chloro group at the 3-position of the pyridine ring enhances electrophilic substitution reactions, making it a versatile intermediate in synthetic chemistry. Meanwhile, the trifluoromethyl group at the 5-position introduces lipophilicity and metabolic stability, which are crucial for drug-like properties. The sulfanyl group at the 2-position of the pyridine ring acts as a key pharmacophore, contributing to interactions with biological targets.

In recent years, there has been growing interest in developing novel sulfonamide derivatives for their potential as antimicrobial and anticancer agents. The compound 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione has been investigated for its ability to modulate various biological pathways. Studies have shown that this compound exhibits inhibitory effects on certain enzymes and receptors involved in cancer cell proliferation and inflammation. The structural features of this molecule make it an attractive candidate for further development as an active pharmaceutical ingredient (API).

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and trifluoromethyl groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to construct the complex framework of this compound efficiently.

The pharmacological properties of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione have been explored in various preclinical studies. These studies have demonstrated its potential as an inhibitor of kinases and other enzymes implicated in tumor growth and metastasis. Additionally, the compound has shown promise in reducing inflammation by modulating cytokine production pathways. The sulfanyl group plays a critical role in these interactions by forming hydrogen bonds and hydrophobic interactions with target proteins.

The chemical stability of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione under different storage conditions has also been evaluated. The presence of the trifluoromethyl group enhances its resistance to degradation by metabolic enzymes, which is essential for maintaining its bioactivity in vivo. Furthermore, the compound exhibits good solubility in both aqueous and organic solvents, facilitating its formulation into various dosage forms.

Ongoing research is focused on optimizing the synthesis and purification processes of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione to improve its scalability for industrial production. Efforts are also being made to explore novel derivatives with enhanced pharmacological profiles through structure-activity relationship (SAR) studies. These efforts aim to identify new therapeutic applications for this compound and related derivatives in areas such as oncology and immunology.

The development of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-2,5-furandione represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable tool for further research into novel therapeutic agents. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in addressing complex diseases.

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